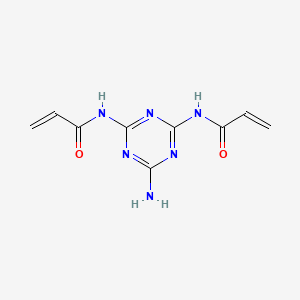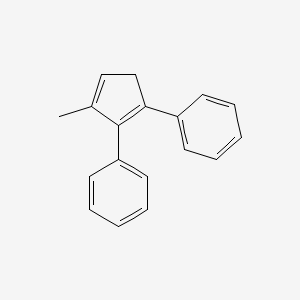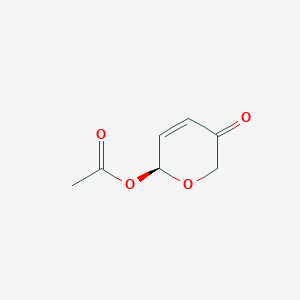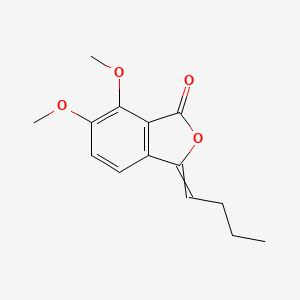
3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Butylidene Group: This step may involve aldol condensation or similar reactions to introduce the butylidene moiety.
Industrial Production Methods: Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products: The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development:
Industry:
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the butylidene group but shares the benzofuran core and methoxy substituents.
3-Butylidene-2-benzofuran-1(3H)-one: Similar structure but lacks the methoxy groups.
Uniqueness: The presence of both the butylidene group and the methoxy substituents may confer unique chemical and biological properties to 3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one, distinguishing it from other similar compounds.
Properties
CAS No. |
138350-80-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-butylidene-6,7-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O4/c1-4-5-6-10-9-7-8-11(16-2)13(17-3)12(9)14(15)18-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
CUEMNNLTIOIMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


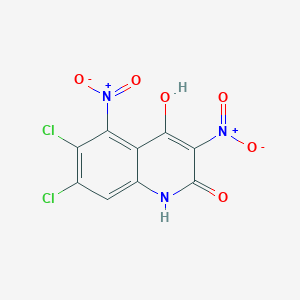

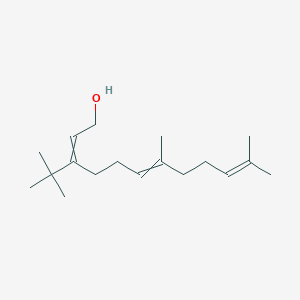
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
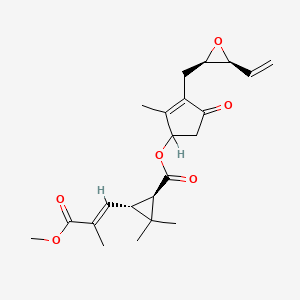
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
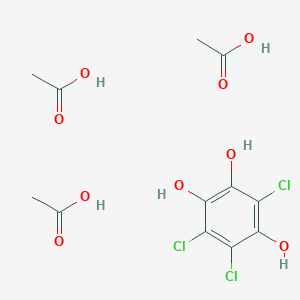
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
